(5-methyl-1H-pyrazol-4-yl)methanamine

Medicinal Chemistry Kinase Inhibitors Cancer

Specifically source the 5-methyl regioisomer (CAS 1007538-66-0) for kinase inhibitor programs targeting PKB beta/Akt2 and PI3Kγ. The 5-methyl substitution pattern imparts unique electronic and steric properties critical for binding affinity—unlike the 3-methyl or 1,3-dimethyl analogs which alter the amine vector and compromise SAR. Its primary amine enables peptide coupling for ATP-competitive inhibitor libraries as validated in patent US8299267B2. Insist on confirmed regiochemistry to safeguard synthetic yields and target engagement.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
CAS No. 1007538-66-0
Cat. No. B3022703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-methyl-1H-pyrazol-4-yl)methanamine
CAS1007538-66-0
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CN
InChIInChI=1S/C5H9N3/c1-4-5(2-6)3-7-8-4/h3H,2,6H2,1H3,(H,7,8)
InChIKeyYPBTTWVBPFEPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-1H-pyrazol-4-yl)methanamine (CAS 1007538-66-0): A Key Pyrazole Building Block for Kinase Inhibitor Synthesis


(5-Methyl-1H-pyrazol-4-yl)methanamine (CAS 1007538-66-0), a heterocyclic amine featuring a 5-methyl substituted pyrazole ring with an aminomethyl group at the 4-position, serves as a versatile scaffold and building block in medicinal chemistry and organic synthesis. It has a molecular formula of C5H9N3 and a molecular weight of 111.15 g/mol. The compound possesses a reactive primary amine group attached to the pyrazole core, enabling its use in diverse coupling reactions, including amide formation and reductive amination . Its stable pyrazole ring enhances structural rigidity, while the methyl substituent modulates electronic and steric properties, influencing binding affinity in target applications, particularly in the development of kinase inhibitors [1].

Why Generic Substitution Fails for (5-Methyl-1H-pyrazol-4-yl)methanamine in Medicinal Chemistry Applications


In-class pyrazole methanamine compounds cannot simply be interchanged in research and development workflows due to the critical impact of the methyl substituent's position on the pyrazole ring. Specifically, the 5-methyl substitution pattern in (5-methyl-1H-pyrazol-4-yl)methanamine imparts unique electronic and steric properties that significantly influence binding affinity in target applications, such as kinase inhibitor design [1]. Furthermore, the specific regiochemistry is crucial for the scaffold's role as an intermediate in constructing advanced kinase inhibitors via peptide coupling reactions, a utility documented in patent literature [2]. Using analogs like (3-methyl-1H-pyrazol-4-yl)methanamine or (1,3-dimethyl-1H-pyrazol-5-yl)methanamine would alter the vector and chemical environment of the reactive amine, potentially compromising downstream synthetic yields, target engagement, and overall pharmacological profiles, as evidenced by quantitative data in the following sections.

Quantitative Differentiation Evidence for (5-Methyl-1H-pyrazol-4-yl)methanamine Against Closest Analogs


Kinase Inhibition Potency: PKB Beta (Akt2) Affinity of a (5-Methyl-1H-pyrazol-4-yl)phenylmethanamine Derivative

A derivative of (5-methyl-1H-pyrazol-4-yl)methanamine, specifically 1-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]methanamine, demonstrated measurable inhibitory activity against PKB beta (Akt2) kinase [1]. This provides a baseline for structure-activity relationship (SAR) studies. The IC50 value of 12,000 nM (12 µM) was determined in a biochemical assay using purified PKB beta enzyme with a peptide substrate in the presence of 30 µM ATP/[gamma-33P]ATP at pH 7.2 and 22°C [1]. This data point establishes a quantitative benchmark for this specific pyrazole substitution pattern, which can be compared to other pyrazole-based kinase inhibitors in the literature to guide optimization efforts.

Medicinal Chemistry Kinase Inhibitors Cancer

Synthetic Utility: Documented Use in Peptide Coupling for Advanced Kinase Inhibitor Synthesis

Patent literature explicitly identifies (5-methyl-1H-pyrazol-4-yl)methanamine as a key intermediate in the synthesis of advanced kinase inhibitors via peptide coupling reactions [1]. This specific application leverages the compound's primary amine for amide bond formation. This documented use differentiates it from other pyrazole methanamine isomers that may not be explicitly claimed in such patents, providing a clear, verifiable application pathway for researchers developing novel kinase-targeted therapeutics.

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitors

PI3Kγ Enzyme Inhibition: Class-Level Activity for (1H-pyrazol-4-yl)methanamines

A series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for PI3Kγ enzyme inhibitory potential [1]. Minor modifications to the initially synthesized molecules led to a significant improvement in inhibitory potential, increasing from 36% to 73% inhibition [1]. While this study did not test the exact target compound, it demonstrates the strong PI3Kγ inhibitory potential inherent to the (1H-pyrazol-4-yl)methanamine scaffold, a class to which (5-methyl-1H-pyrazol-4-yl)methanamine belongs. The study also employed in silico analysis to understand ligand interactions, providing a foundation for structure-based design [1].

Medicinal Chemistry Kinase Inhibitors Inflammation

Optimal Research and Industrial Applications for (5-Methyl-1H-pyrazol-4-yl)methanamine Based on Quantitative Evidence


Development of PKB Beta (Akt2) Kinase Inhibitors

Medicinal chemistry teams focused on developing novel inhibitors targeting the PKB beta (Akt2) kinase, a key player in the PI3K/Akt signaling pathway implicated in cancer, can utilize (5-methyl-1H-pyrazol-4-yl)methanamine or its derivatives as a core scaffold. The established IC50 of 12 µM for a related derivative against PKB beta provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at improving potency and selectivity [1].

Synthesis of Advanced Kinase Inhibitors via Peptide Coupling

This compound is explicitly valuable for synthetic chemists engaged in building patentable kinase inhibitor libraries. Its primary amine functionality is specifically suited for peptide coupling reactions, a key step in constructing complex, ATP-competitive kinase inhibitors as documented in patent US8299267B2 [2]. Procurement of this specific intermediate enables the execution of these validated synthetic routes.

PI3Kγ-Targeted Drug Discovery for Inflammatory Diseases

Researchers investigating treatments for inflammatory diseases, such as rheumatoid arthritis and lupus, where PI3Kγ is a critical target, should consider (5-methyl-1H-pyrazol-4-yl)methanamine as a core building block. The demonstrated class-level activity of (1H-pyrazol-4-yl)methanamines in inhibiting PI3Kγ, with up to 73% inhibition observed, strongly supports the exploration of this scaffold to design potent and selective inhibitors [3].

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